molecular formula C15H24ClNO3 B4020118 2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride

2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride

Cat. No.: B4020118
M. Wt: 301.81 g/mol
InChI Key: BHRPAFAVIIHRIV-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride is an organic compound with the molecular formula C15H23NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a methylphenoxy group, and an acetate group, all linked through an ethyl chain.

Properties

IUPAC Name

2-(diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)9-10-18-15(17)12-19-14-8-6-7-13(3)11-14;/h6-8,11H,4-5,9-10,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRPAFAVIIHRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)COC1=CC=CC(=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride typically involves the reaction of 2-(3-methylphenoxy)acetic acid with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control the addition of reagents, temperature, and pressure, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 2-(4-methylphenoxy)acetate;hydrochloride
  • 2-(Diethylamino)ethyl 2-(2-methylphenoxy)acetate;hydrochloride
  • 2-(Diethylamino)ethyl 2-(3-chlorophenoxy)acetate;hydrochloride

Uniqueness

2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride
Reactant of Route 2
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2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride

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